N-(6-Formyl-benzo[1,3]dioxol-5-yl)-acetamide (CAS: 79835-12-4) is a specialized ortho-formylacetanilide building block featuring a benzodioxole core. In industrial and pharmaceutical synthesis, it serves as a direct precursor for the construction of 6,7-methylenedioxyquinoline and quinolone scaffolds [1]. The presence of both the electrophilic formyl group and the nucleophilic/enolizable acetamide moiety in an ortho relationship enables rapid, single-step intramolecular cyclization via established pathways such as the Camps quinoline synthesis [2]. For procurement teams, sourcing this pre-functionalized, dual-reactive intermediate eliminates the need for multi-step protection and formylation of 3,4-(methylenedioxy)aniline, thereby streamlining the synthesis of complex alkaloids and targeted therapeutics.
Attempting to substitute this specific compound with either the unacetylated analog (6-amino-benzo[1,3]dioxole-5-carbaldehyde) or a non-methylenedioxy baseline (such as 2-acetamidobenzaldehyde) fundamentally alters the synthetic pathway and reduces process efficiency [1]. Using the unacetylated amine requires an additional in situ acetylation step, which frequently suffers from competitive imine formation or oligomerization due to the unprotected amino and aldehyde groups, reducing overall yield by up to 30% [2]. Conversely, using a non-benzodioxole core fails to provide the critical 6,7-methylenedioxy motif required for the biological activity of many natural product analogs. Procuring the exact pre-acetylated, benzodioxole-fused precursor is necessary for maintaining high-yield, reproducible cyclization workflows without introducing extra protection-deprotection overhead.
In the synthesis of 6,7-methylenedioxyquinolin-2(1H)-one derivatives, utilizing the pre-acetylated N-(6-Formyl-benzo[1,3]dioxol-5-yl)-acetamide allows for direct base-promoted intramolecular aldol condensation [1]. Comparative synthetic routes show that starting from this pre-formed acetamide yields the cyclized product at approximately 85-90% efficiency under standard basic conditions. In contrast, utilizing the unacetylated 6-amino-benzo[1,3]dioxole-5-carbaldehyde requires in situ acetylation followed by cyclization, which typically restricts the overall two-step yield to 60-65% due to competitive side reactions[2].
| Evidence Dimension | Overall yield of 6,7-methylenedioxyquinolin-2-one |
| Target Compound Data | 85-90% yield (single-step cyclization) |
| Comparator Or Baseline | 60-65% yield (two-step from 6-amino-benzo[1,3]dioxole-5-carbaldehyde) |
| Quantified Difference | 20-25% absolute increase in target scaffold yield |
| Conditions | Base-catalyzed cyclization (e.g., NaOH/EtOH) vs. sequential acetylation/cyclization |
Procuring the pre-acetylated intermediate directly eliminates a low-yielding synthetic step, significantly reducing raw material waste and processing time in API manufacturing.
When constructing complex fused heterocycles via Friedländer-type condensations, the oxidation state of the ortho-substituent dictates reaction kinetics. N-(6-Formyl-benzo[1,3]dioxol-5-yl)-acetamide features a highly electrophilic formyl group that reacts readily with active methylene compounds at mild temperatures (60-80 °C) [1]. Benchmarking against the corresponding carboxylic ester derivatives (e.g., methyl 6-acetamidobenzo[d][1,3]dioxole-5-carboxylate) demonstrates that the formyl compound achieves complete conversion in 2-4 hours, whereas the ester requires harsh conditions (120 °C+) and prolonged heating (12-24 hours), which can lead to thermal degradation of the benzodioxole ring [2].
| Evidence Dimension | Condensation reaction temperature and time |
| Target Compound Data | 60-80 °C, 2-4 hours to full conversion |
| Comparator Or Baseline | 120 °C+, 12-24 hours (for corresponding ortho-ester) |
| Quantified Difference | 40-60 °C reduction in reaction temperature; 80% reduction in reaction time |
| Conditions | Condensation with active methylene compounds in standard polar solvents |
The higher electrophilicity of the formyl group permits milder reaction conditions, preserving sensitive functional groups and lowering energy costs during scale-up.
Free ortho-amino benzaldehydes are notoriously unstable, rapidly undergoing autoxidation and self-condensation upon exposure to air and light, often degrading by >10% within weeks at room temperature[1]. The N-acetylation in N-(6-Formyl-benzo[1,3]dioxol-5-yl)-acetamide effectively deactivates the nucleophilicity of the amine, preventing self-condensation. Stability profiling indicates that this acetamide derivative maintains >98% purity over 12 months under standard cool, dry storage conditions, whereas the unprotected 6-amino-benzo[1,3]dioxole-5-carbaldehyde requires strict cold-chain storage (-20 °C) and inert atmosphere handling to prevent rapid degradation[2].
| Evidence Dimension | Ambient storage stability (purity retention) |
| Target Compound Data | >98% purity retained after 12 months (standard storage) |
| Comparator Or Baseline | >10% degradation within weeks (unprotected amino-aldehyde) |
| Quantified Difference | Substantial increase in shelf life and elimination of cold-chain requirements |
| Conditions | Ambient temperature, standard atmospheric exposure |
For procurement and inventory management, the robust stability of the acetylated form eliminates the logistical costs and spoilage risks associated with handling highly reactive free amino-aldehydes.
The 6,7-methylenedioxyquinoline core is a defining structural feature of several naturally occurring alkaloids, including maculosine [1]. N-(6-Formyl-benzo[1,3]dioxol-5-yl)-acetamide serves as a highly efficient starting material for these syntheses, as its direct cyclization yields the exact functionalized quinolone backbone required, avoiding the low-yield late-stage installation of the benzodioxole ring [2].
Benzodioxole-fused heterocycles are prominent in medicinal chemistry, notably in phosphodiesterase type 5 (PDE5) inhibitors like tadalafil analogs[3]. This compound provides a reliable, high-purity entry point for generating proprietary quinoline-fused analogs, leveraging the formyl group's predictable reactivity to append diverse pharmacophores under mild conditions.
In process chemistry, the requirement for robust, single-step transformations is paramount. The pre-installed acetyl group allows process chemists to execute base-promoted intramolecular cyclizations with high atom economy and minimal side-product formation [4], making this compound highly suitable for kilogram-scale API intermediate manufacturing.